6-Quinoxalineacetaldehyde
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Overview
Description
6-Quinoxalineacetaldehyde is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₈N₂O. It is a derivative of quinoxaline, which is a fused bicyclic system consisting of a benzene ring and a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinoxalineacetaldehyde typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with glyoxal in the presence of acetic acid, which yields quinoxaline. Subsequent formylation of quinoxaline using formylating agents such as Vilsmeier-Haack reagent (DMF and POCl₃) produces this compound .
Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry approaches to minimize environmental impact. Transition-metal-free catalysis and solvent-free conditions are preferred to enhance the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Quinoxalineacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxalinecarboxylic acid.
Reduction: Reduction reactions can convert it to quinoxalineethanol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products:
Oxidation: Quinoxalinecarboxylic acid.
Reduction: Quinoxalineethanol.
Substitution: Halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
6-Quinoxalineacetaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Quinoxalineacetaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoxaline: The parent compound, which lacks the aldehyde functional group.
Quinoxalinecarboxylic Acid: An oxidized derivative of 6-Quinoxalineacetaldehyde.
Quinoxalineethanol: A reduced derivative of this compound.
Uniqueness: this compound is unique due to its aldehyde functional group, which allows for further functionalization and derivatization.
Properties
CAS No. |
545424-00-8 |
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Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-quinoxalin-6-ylacetaldehyde |
InChI |
InChI=1S/C10H8N2O/c13-6-3-8-1-2-9-10(7-8)12-5-4-11-9/h1-2,4-7H,3H2 |
InChI Key |
IHEGPKBBLFPXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CC=O |
Origin of Product |
United States |
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